molecular formula C8H14O2 B13434287 2-Methyl-2-(oxolan-3-yl)propanal

2-Methyl-2-(oxolan-3-yl)propanal

Cat. No.: B13434287
M. Wt: 142.20 g/mol
InChI Key: FFZAXQXPYLCKOG-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-3-yl)propanal is an organic compound with the molecular formula C8H14O2. It is a branched aldehyde, which means it contains a terminal carbonyl group (C=O) attached to a branched carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(oxolan-3-yl)propanal can be synthesized through several methods. One common method involves the reaction of 2-methylpropanal with oxirane (ethylene oxide) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes are commonly used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-2-(oxolan-3-yl)propanoic acid.

    Reduction: 2-Methyl-2-(oxolan-3-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(oxolan-3-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify the activity of these biomolecules, leading to changes in cellular processes and metabolic pathways.

Comparison with Similar Compounds

2-Methyl-2-(oxolan-3-yl)propanal can be compared with other similar compounds, such as:

    2-Methylpropanal: A simpler aldehyde with a similar structure but without the oxolan ring.

    2-Methyl-2-(oxolan-2-yl)propanal: A structural isomer with the oxolan ring attached at a different position.

    3-Methylbutanal: Another branched aldehyde with a different carbon chain structure.

The uniqueness of this compound lies in its specific structure, which combines a branched carbon chain with an oxolan ring, giving it distinct chemical and physical properties.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methyl-2-(oxolan-3-yl)propanal

InChI

InChI=1S/C8H14O2/c1-8(2,6-9)7-3-4-10-5-7/h6-7H,3-5H2,1-2H3

InChI Key

FFZAXQXPYLCKOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1CCOC1

Origin of Product

United States

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